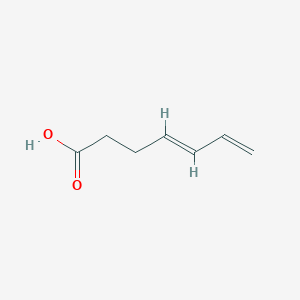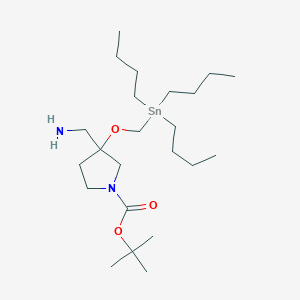
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tributylstannylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Tributylstannylmethoxy Group: The tributylstannylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable stannylating agent is used to replace a leaving group on the pyrrolidine ring.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxyl group or the stannyl group, leading to the formation of alcohols or alkanes.
Substitution: The tributylstannylmethoxy group can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a suitable catalyst or base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used in bioconjugation reactions to attach bioactive molecules to biomolecules, aiding in the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: It can be used as a standard or reagent in analytical chemistry for the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the activation of substrates. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of their activity.
Comparison with Similar Compounds
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tributylstannylmethoxy group, making it less versatile in catalysis.
tert-Butyl 3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its potential in bioconjugation and drug development.
Uniqueness: The presence of both the aminomethyl and tributylstannylmethoxy groups in tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate makes it a highly versatile compound with applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C23H48N2O3Sn |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
FITIMZOFKJTPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


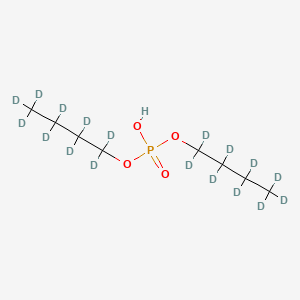
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)
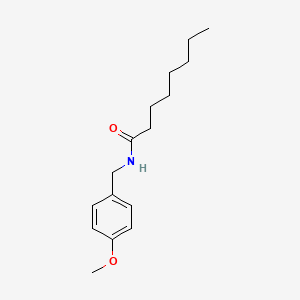
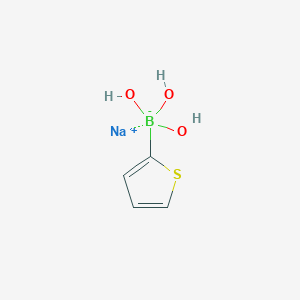
![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
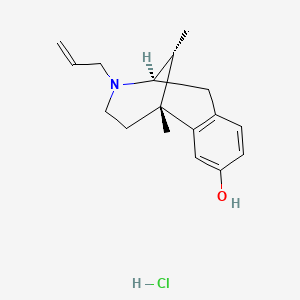
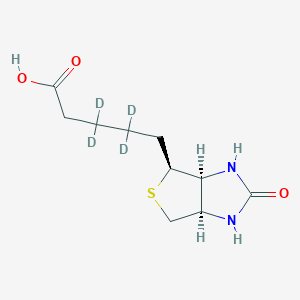

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)

